molecular formula C21H34ClNO2 B5243492 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;hydrochloride

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;hydrochloride

Cat. No.: B5243492
M. Wt: 368.0 g/mol
InChI Key: KTDZCZSPIKCFRB-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoquinoline moiety and a cyclohexyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;hydrochloride typically involves multiple stepsThe reaction conditions often include mild temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.

    Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;hydrochloride is unique due to its specific combination of an isoquinoline moiety and a cyclohexyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO2.ClH/c1-16-10-20(12-21(2,3)11-16)24-15-19(23)14-22-9-8-17-6-4-5-7-18(17)13-22;/h4-7,16,19-20,23H,8-15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDZCZSPIKCFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OCC(CN2CCC3=CC=CC=C3C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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